molecular formula C12H14F3NOS B1409166 (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide CAS No. 1453070-16-0

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide

Cat. No.: B1409166
CAS No.: 1453070-16-0
M. Wt: 277.31 g/mol
InChI Key: UHAPINQRXQBAMZ-SFHVURJKSA-N
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Description

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides These compounds are characterized by the presence of a sulfur-nitrogen bond, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or N-chlorosuccinimide in the presence of a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of sulfinamides can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .

Major Products

The major products formed from these reactions include sulfonamides, thiols, and substituted sulfinamides, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide involves the formation of a sulfur-nitrogen bond, which can interact with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of covalent bonds with biological molecules . The molecular pathways involved include the modulation of enzyme activity and the inhibition of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide is unique due to the presence of the trifluoromethyl group, which imparts increased stability and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals .

Properties

IUPAC Name

(S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAPINQRXQBAMZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
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(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide

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